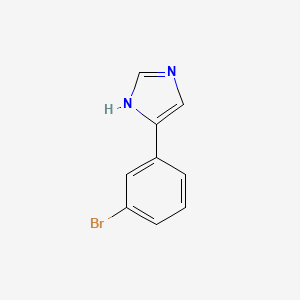

5-(3-Bromophenyl)-1h-imidazole

Descripción general

Descripción

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group at the 5-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and glyoxal.

Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 3-bromobenzaldehyde, glyoxal, and ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or acetic acid under reflux conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position of the phenyl group enables nucleophilic substitution reactions.

Bromination

Under free-radical conditions, regioselective bromination occurs at the imidazole ring’s C-2 position. For example:

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : CCl₄, reflux, UV light

-

Product : 2-Bromo-5-(3-bromophenyl)-1H-imidazole

Increasing NBS equivalents (up to 8) under reflux leads to polybrominated derivatives (e.g., 2,4,5-tribromoimidazoles), though methyl group bromination is negligible under mild conditions .

Nucleophilic Substitution

The bromine atom can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions:

-

Reagent : Ethylenediamine, K₂CO₃

-

Conditions : DMF, 80°C

-

Product : 3-Amino-substituted derivatives

Oxidation Reactions

The imidazole ring undergoes oxidation to form N-oxides:

-

Reagent : m-Chloroperbenzoic acid (m-CPBA)

-

Conditions : Dichloromethane, RT

-

Product : 5-(3-Bromophenyl)-1H-imidazole 3-oxide

-

Mechanism : Electrophilic oxygen transfer to the imidazole nitrogen

Reduction Reactions

Catalytic hydrogenation reduces the imidazole ring or modifies substituents:

Ring Reduction

-

Reagent : H₂, Pd/C

-

Conditions : Ethanol, 50°C

-

Product : Partially saturated imidazoline derivatives

Debromination

-

Reagent : NaBH₄, NiCl₂

-

Conditions : Methanol, RT

-

Product : 3-Phenyl-1H-imidazole (via bromine removal)

Functionalization via Cross-Coupling

While direct Suzuki-Miyaura coupling is not explicitly reported for this compound, analogous imidazole derivatives participate in palladium-catalyzed cross-coupling. For example:

-

Reagent : Arylboronic acid, Pd(PPh₃)₄

-

Conditions : DME/H₂O, Na₂CO₃, 80°C

-

Product : Biaryl-substituted imidazoles

Table 2: Regioselectivity in Bromination

| N-Substituent | Position Brominated | Conditions | Outcome |

|---|---|---|---|

| N-Phenylamino | C-2 | NBS, RT | Exclusive C-2 bromination |

| N-Methyl | C-2, C-4', C-5 | NBS, reflux | Sequential polybromination |

Mechanistic Insights

-

Substitution : Radical bromination favors the electron-rich C-2 position due to resonance stabilization .

-

Oxidation : m-CPBA facilitates oxygen transfer via electrophilic attack on the nitrogen lone pair.

-

Reduction : Pd/C-mediated hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by syn-addition to the ring.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Imidazole derivatives, including 5-(3-Bromophenyl)-1H-imidazole, have been shown to exhibit significant anti-inflammatory effects. Research indicates that imidazole compounds can inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory process. For instance, a study highlighted that certain imidazole analogues demonstrated high binding affinity to the COX-2 receptor, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Binding Affinity (kcal/mol) | Activity Level |

|---|---|---|

| This compound | TBD | High |

| Compound 2g | -5.516 | Significant |

| Compound I33 | TBD | Potent |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The inhibition of IDO can enhance anti-tumor immunity, making these compounds valuable in cancer therapy .

Case Study:

A study reported that specific imidazole derivatives showed promising results in reducing tumor growth in preclinical models by modulating immune responses through IDO inhibition .

Antimicrobial Effects

This compound has exhibited antimicrobial activity against various pathogens. Its structure allows for interactions with microbial enzymes and receptors, making it a candidate for developing new antibiotics .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| E. coli | This compound | TBD |

| S. aureus | TBD | TBD |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various functional groups to enhance its biological activity. Modifications at different positions on the imidazole ring can significantly affect its pharmacological properties .

Table 3: Synthesis Overview

| Methodology | Yield (%) | Notes |

|---|---|---|

| Multicomponent Reaction | High | Efficient for various derivatives |

| Substitution Reactions | Variable | Affects biological activity |

Mecanismo De Acción

The mechanism of action of 5-(3-Bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-(4-Bromophenyl)-1H-imidazole: Similar structure but with the bromine atom at the 4-position, leading to different chemical properties.

5-(3-Chlorophenyl)-1H-imidazole:

Uniqueness

5-(3-Bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a bromophenyl group. Its molecular formula is CHBrN, and it has a molecular weight of approximately 246.08 g/mol. The presence of both bromine and an imidazole ring enhances its reactivity and potential for interaction with biological targets.

Target Interactions

Research indicates that compounds similar to this compound can interact with specific biological targets, such as enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis. This interaction suggests a potential role in antimicrobial activity against tuberculosis.

Inhibition of Enzymes

The imidazole moiety is known to participate in various biochemical pathways by acting as a ligand for enzymes. For instance, studies have shown that imidazoles can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which is significant for cancer immunotherapy .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. For example, it has shown potential against liver carcinoma cell lines, with IC50 values indicating moderate to high potency . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazole ring can enhance its inhibitory effects on cancer cell proliferation .

Antiviral Activity

In addition to anticancer effects, certain derivatives of imidazole compounds exhibit antiviral activity. For instance, some studies reported that related compounds could inhibit the HIV-1 integrase LEDGF/p75 interaction, with inhibition percentages exceeding 50% in several tested compounds . This suggests that this compound may also have potential applications in antiviral therapies.

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Liver Carcinoma Cell Lines | 4.20 - 19.06 | |

| Antimicrobial | Enoyl-ACP Reductase | Not specified | |

| Antiviral | HIV-1 Integrase | >50% inhibition |

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer properties of various imidazole derivatives, including this compound. The compound exhibited a notable reduction in cell viability in HepG2 liver carcinoma cells, with IC50 values ranging from 4.20 µM to over 50 µM depending on structural modifications. The presence of bromine at the phenyl position was identified as a key factor contributing to enhanced activity .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVSUHJPAAEIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202116 | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-00-3 | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.